molecular formula C10H16ClN3O2 B3940496 N-ethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride

N-ethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride

Cat. No. B3940496
M. Wt: 245.70 g/mol
InChI Key: RUWDPWOIIVDCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride, commonly known as ENEDHCl, is a chemical compound widely used in scientific research. It is a yellow crystalline powder with the molecular formula C10H15ClN4O2. ENEDHCl is primarily used as a reagent in organic synthesis, but it also has various applications in biochemistry and pharmacology.

Mechanism of Action

ENEDHCl works by forming a complex with metal ions, particularly copper ions. This complex then reacts with various organic compounds to form new products. ENEDHCl is also known to have antioxidant properties and can scavenge free radicals.
Biochemical and Physiological Effects
ENEDHCl has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ENEDHCl has also been shown to have neuroprotective effects, protecting neurons from damage caused by various neurotoxins.

Advantages and Limitations for Lab Experiments

ENEDHCl has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and stable under normal lab conditions. However, ENEDHCl has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ENEDHCl. One area of research is the development of new synthetic methods for ENEDHCl and its derivatives. Another area of research is the investigation of the potential therapeutic applications of ENEDHCl, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of ENEDHCl and its potential toxicity.

Scientific Research Applications

ENEDHCl is widely used in scientific research as a reagent in organic synthesis. It is used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and materials science. ENEDHCl is also used in biochemistry and pharmacology research.

properties

IUPAC Name

N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-11-7-8-12-9-3-5-10(6-4-9)13(14)15;/h3-6,11-12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWDPWOIIVDCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.